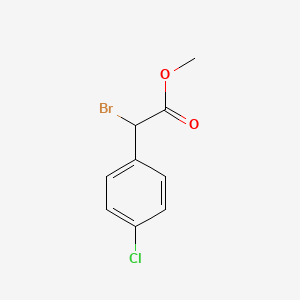
Methyl 2-bromo-2-(4-chlorophenyl)acetate
Vue d'ensemble
Description
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is a chemical compound with the CAS Number: 24091-92-7 . It has a molecular weight of 263.52 . The IUPAC name for this compound is methyl 2-bromo-2-(4-chlorophenyl)acetate . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form of this compound ranges from a colorless to yellow-brown liquid to semi-solid .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-2-(4-chlorophenyl)acetate” is 1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is a liquid that ranges in color from colorless to yellow-brown . It has a molecular weight of 263.52 and a specific gravity of 1.56 . It is stored at room temperature .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” can be used in the synthesis of novel compounds. For example, it can be used in the synthesis of novel coumarins .
Production of Alkylated Carbene Complexes
Reactions of the methyl bromoacetate with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) yields alkylated carbene complexes .
Synthesis of cis-Cyclopropanes
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” can also be employed in the synthesis of cis-cyclopropanes .
Spectroscopic Studies
This compound can be used in spectroscopic studies. For example, experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
Study of Solvent Effects
The compound can be used to study solvent effects on IR data .
Production of Flavoring Agents, Agrochemicals, Cosmetics, Textiles, Dyes
Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes .
Safety and Hazards
“Methyl 2-bromo-2-(4-chlorophenyl)acetate” is classified as a dangerous substance. The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust or aerosols .
Orientations Futures
While specific future directions for “Methyl 2-bromo-2-(4-chlorophenyl)acetate” are not available, it’s worth noting that compounds of similar structure are used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . This suggests that “Methyl 2-bromo-2-(4-chlorophenyl)acetate” could potentially have applications in these areas as well.
Propriétés
IUPAC Name |
methyl 2-bromo-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQLLIVTGSMSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-(4-chlorophenyl)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

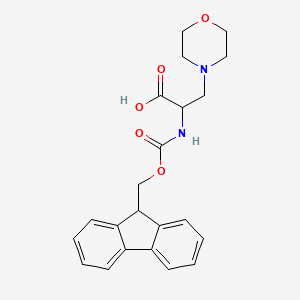
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)
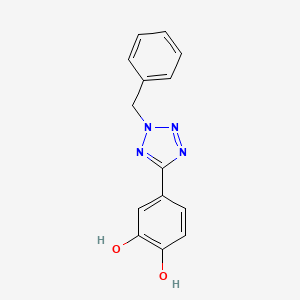
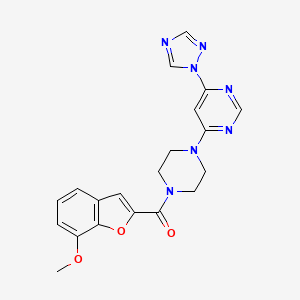
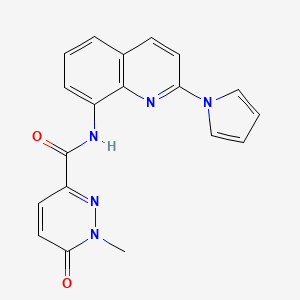
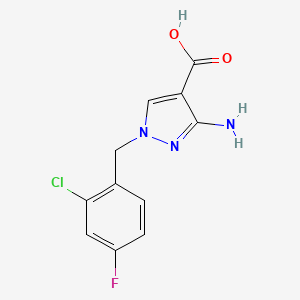

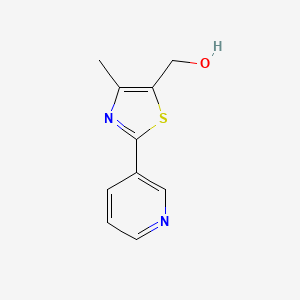
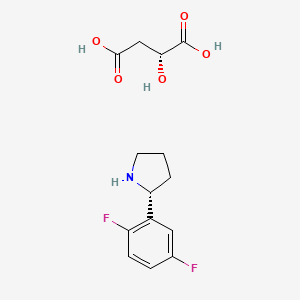
![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)
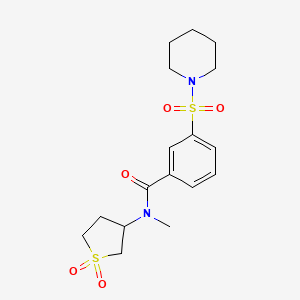
![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2745411.png)